molecular formula C37H62N10O10 B14253434 H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH CAS No. 489472-82-4

H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH

Katalognummer: B14253434
CAS-Nummer: 489472-82-4
Molekulargewicht: 806.9 g/mol
InChI-Schlüssel: RNGBBCZPRHRAMQ-VNPODFCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH is a peptide consisting of the amino acids serine, valine, tyrosine, alanine, leucine, and arginine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and methionine.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reagents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with different protecting groups are used in SPPS to introduce substitutions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can produce dityrosine, while reduction of disulfide bonds yields free thiols.

Wissenschaftliche Forschungsanwendungen

H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial activity or enzyme inhibition.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, from inhibiting enzyme activity to activating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids, used in similar research applications.

    H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH: Another peptide with a different sequence, used for biochemical studies.

Uniqueness

H-Ser-Val-Val-Tyr-Ala-Leu-Arg-OH: is unique due to its specific sequence, which imparts distinct biological and chemical properties. Its relatively short length makes it easier to synthesize and modify compared to longer peptides.

Eigenschaften

CAS-Nummer

489472-82-4

Molekularformel

C37H62N10O10

Molekulargewicht

806.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H62N10O10/c1-18(2)15-26(33(53)43-25(36(56)57)9-8-14-41-37(39)40)44-30(50)21(7)42-32(52)27(16-22-10-12-23(49)13-11-22)45-34(54)28(19(3)4)47-35(55)29(20(5)6)46-31(51)24(38)17-48/h10-13,18-21,24-29,48-49H,8-9,14-17,38H2,1-7H3,(H,42,52)(H,43,53)(H,44,50)(H,45,54)(H,46,51)(H,47,55)(H,56,57)(H4,39,40,41)/t21-,24-,25-,26-,27-,28-,29-/m0/s1

InChI-Schlüssel

RNGBBCZPRHRAMQ-VNPODFCCSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.